molecular formula C9H10N4O B15215268 5-Amino-4-(3-methylpyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 62019-58-3

5-Amino-4-(3-methylpyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15215268
CAS No.: 62019-58-3
M. Wt: 190.20 g/mol
InChI Key: ZQBJDJIGRPMXGX-UHFFFAOYSA-N
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Description

5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. The reaction is usually carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(3-methylpyridin-2-yl)-1H-pyrazol-5(2H)-one
  • 5-Amino-3-(3-methylpyridin-2-yl)-1H-pyrazol-4(2H)-one

Uniqueness

5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

62019-58-3

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-amino-4-(3-methylpyridin-2-yl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H10N4O/c1-5-3-2-4-11-7(5)6-8(10)12-13-9(6)14/h2-4H,1H3,(H4,10,12,13,14)

InChI Key

ZQBJDJIGRPMXGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=C(NNC2=O)N

Origin of Product

United States

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